Lipophilicity Shift: 7-Thiophen-2-yl vs. 7-Phenyl Substitution Reduces XLogP by ~0.8 Units, Modulating Permeability and Nonspecific Binding
The target compound (7-thiophen-2-yl) has a computed XLogP3-AA of 1.2, determined by PubChem [1]. In contrast, the 7-phenyl analog (CAS 874773-92-9, C13H9N3O2, MW 239.24) has an estimated XLogP of approximately 2.0 based on standard additive fragment methods (phenyl contribution vs. thienyl contribution). This ~0.8 log unit decrease in lipophilicity for the thiophene derivative reduces predicted passive membrane permeability but also lowers the risk of nonspecific protein binding and phospholipidosis—factors that influence both in vitro assay behavior and downstream ADME profiles [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 1.2 (computed, PubChem 2.2) |
| Comparator Or Baseline | 7-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 874773-92-9): estimated XLogP ≈ 2.0 |
| Quantified Difference | ΔXLogP ≈ -0.8 (target is less lipophilic) |
| Conditions | Computed values using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the lower XLogP of the thiophene analog offers a differentiated starting point for optimizing solubility and metabolic stability relative to phenyl-substituted comparators.
- [1] PubChem CID 4773601. Computed Properties: XLogP3-AA = 1.2. National Center for Biotechnology Information, PubChem release 2025.09.15. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. Discusses the impact of logP modulation on promiscuity and developability. View Source
